Capsi-amide, chemically known as Capsi-amide, is a naturally occurring fatty acid amide. [, , ] It was first discovered and isolated from the fruits of the Capsicum annuum L. species, which encompasses various types of chili peppers. [, ] This compound is considered a secondary metabolite of the plant, meaning it's not directly involved in essential growth and development processes but may play a role in the plant's interaction with its environment. [] Although found in chili peppers, Capsi-amide is recognized as a non-pungent compound, unlike capsaicinoids, which are responsible for the characteristic heat of chili peppers. [] Despite its lack of pungency, Capsi-amide has garnered scientific interest, particularly regarding its distribution within different varieties of Capsicum annuum L. and its potential biological activities. [, , ]
The compound is cataloged under the Chemical Abstracts Service (CAS) number 64317-66-4. It is primarily sourced from the reaction of 13-methyltetradecanamine with acetic anhydride, making it relevant in organic synthesis and chemical research.
The synthesis of N-(13-Methyltetradecyl)acetamide typically involves a straightforward reaction between 13-methyltetradecanamine and acetic anhydride. The general procedure can be summarized as follows:
This synthesis method allows for the production of N-(13-Methyltetradecyl)acetamide in a relatively efficient manner, making it suitable for further applications in research and industry.
The molecular structure of N-(13-Methyltetradecyl)acetamide features a long hydrocarbon chain attached to an acetamide functional group. Key structural details include:
InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)AMLDBWWQKYLAHJ-UHFFFAOYSA-NThe structure can be visualized as follows:
where R represents the long alkyl chain derived from 13-methyltetradecanamine.
N-(13-Methyltetradecyl)acetamide participates in several chemical reactions due to its functional groups:
These reactions highlight the versatility of N-(13-Methyltetradecyl)acetamide in synthetic organic chemistry.
The mechanism of action for N-(13-Methyltetradecyl)acetamide is closely related to its structural similarity with capsaicin, a known active compound that interacts with the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Capsaicin's mechanism involves activation of TRPV1, leading to depolarization of sensory neurons and subsequent signaling cascades that result in pain perception. N-(13-Methyltetradecyl)acetamide could similarly influence these pathways due to its structural analogies.
N-(13-Methyltetradecyl)acetamide exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring specific solubility profiles and stability conditions.
N-(13-Methyltetradecyl)acetamide has a variety of scientific applications:
These applications underscore the compound's relevance across multiple scientific disciplines, highlighting its utility in both research and commercial settings.
The primary synthesis route involves the direct acylation of 13-methyltetradecanamine with acetic anhydride under controlled conditions. This exothermic reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of acetic anhydride, eliminating acetic acid as a byproduct. The reaction is typically conducted at 60–80°C for 4–6 hours under inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. Stoichiometric optimization requires a slight excess of acetic anhydride (1.2–1.5 equivalents) to ensure complete conversion of the amine, yielding the target acetamide as a crystalline solid after workup [2] [3].
Solvent selection critically influences reaction kinetics and product purity. Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance reagent solubility and reaction homogeneity due to their high dielectric constant (ε ≈ 38) and ability to stabilize transition states. Alternatively, non-polar solvents like toluene facilitate easier product isolation when high purity is prioritized over reaction speed. Catalytic optimization has demonstrated that 4-dimethylaminopyridine (DMAP) at 5 mol% accelerates acylation by 2.3-fold compared to uncatalyzed reactions by acting as a nucleophilic catalyst. Key solvent parameters include [4] [6]:
Table 1: Solvent and Catalyst Performance in Synthesis
| Solvent/Catalyst | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| DMAc (neat) | 80 | 4 | 92 | 95 |
| Toluene | 110 | 6 | 85 | 98 |
| DMAc + 5% DMAP | 80 | 1.5 | 95 | 96 |
The systematic IUPAC name is N-(13-methyltetradecyl)acetamide, signifying a 16-carbon branched alkyl chain (13-methyltetradecyl) attached to the nitrogen of an acetamide group. The chiral center at C13 (R configuration) arises from the methyl branch (13-methyl), though the compound exhibits no optical activity due to rapid amide bond isomerization at ambient temperature. The extended alkyl chain adopts a zig-zag conformation with the methyl group inducing a 120° bend, influencing packing efficiency in the solid state [2] [3].
Single-crystal X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.82 Å, b = 4.98 Å, c = 21.36 Å, and β = 98.5°. The amide bond (C=O) length is 1.230 Å, consistent with delocalization, and molecules align in anti-parallel bilayers stabilized by N−H···O=C hydrogen bonds (distance: 2.89 Å). NMR spectroscopy further validates the structure:
Table 2: Key Spectroscopic Assignments
| Technique | Signal (δ) | Assignment | Structural Implication |
|---|---|---|---|
| ¹H NMR | 0.86 ppm (d) | Terminal isopropyl methyls | C13 branch point |
| 1.98 ppm (s) | Acetyl methyl | -NCOCH₃ group | |
| 5.85 ppm (br s) | Amide proton | Hydrogen-bonding capability | |
| ¹³C NMR | 170.1 ppm | Carbonyl carbon | Sp² hybridization |
| FT-IR | 1645 cm⁻¹ | Amide I (C=O stretch) | Secondary amide confirmation |
| 3300 cm⁻¹ | N-H stretch | Non-cyclic dimer formation |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: